9-|A-D-Arabinofuranosyl-2-fluorohypoxanthine
Overview
Description
Mechanism of Action
Target of Action
The primary target of 9-β-D-Arabinofuranosyl-2-fluorohypoxanthine (F-ara-A) is DNA. The compound’s cytotoxic action depends on its incorporation into DNA after being phosphorylated to F-ara-A triphosphate (F-ara-ATP) by deoxycytidine kinase (dCK) .
Mode of Action
F-ara-A is a deoxyadenosine analogue that selectively inhibits DNA synthesis . After being phosphorylated by dCK, F-ara-A is incorporated into DNA, which leads to DNA damage and cell death .
Biochemical Pathways
The biochemical basis for the therapeutic activity of F-ara-A involves its incorporation into DNA, which leads to DNA damage and cell death . The extent and duration of the inhibition of DNA synthesis are dependent on the dose of F-ara-A .
Pharmacokinetics
The pharmacokinetics of F-ara-A involve its metabolism to F-ara-A triphosphate and its incorporation into DNA . The rate of disappearance of F-ara-A triphosphate from cells is exponential, with a half-life of 2.9 hours .
Result of Action
The result of F-ara-A’s action is the inhibition of DNA synthesis, leading to DNA damage and cell death . This results in the reduction of the number of leukemia cells .
Action Environment
The action of F-ara-A can be influenced by environmental factors such as the presence of other nucleotides. For example, high levels of natural triphosphates can interfere with the incorporation of F-ara-A into DNA .
Biochemical Analysis
Biochemical Properties
9-β-D-Arabinofuranosyl-2-fluorohypoxanthine plays a crucial role in biochemical reactions by mimicking natural nucleosides. It interacts with several enzymes and proteins, including DNA polymerases and kinases. The compound is phosphorylated by deoxycytidine kinase to form its active triphosphate form, which can then be incorporated into DNA . This incorporation disrupts DNA synthesis and repair, leading to cytotoxic effects. Additionally, 9-β-D-Arabinofuranosyl-2-fluorohypoxanthine inhibits adenosine deaminase, further enhancing its cytotoxicity .
Cellular Effects
The effects of 9-β-D-Arabinofuranosyl-2-fluorohypoxanthine on cells are profound. It inhibits DNA synthesis by incorporating into the DNA strand, leading to chain termination . This disruption affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for anti-cancer therapies . Additionally, it affects the proliferation of lymphoblastoid cells, highlighting its potential in treating viral infections .
Molecular Mechanism
At the molecular level, 9-β-D-Arabinofuranosyl-2-fluorohypoxanthine exerts its effects through several mechanisms. It binds to DNA polymerases, inhibiting their activity and preventing DNA elongation . The compound also inhibits adenosine deaminase, leading to an accumulation of toxic metabolites that further disrupt cellular functions . These interactions result in the inhibition of DNA synthesis and repair, ultimately causing cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 9-β-D-Arabinofuranosyl-2-fluorohypoxanthine change over time. The compound is relatively stable, but its activity can be influenced by factors such as temperature and pH . Long-term studies have shown that the compound can induce sustained cytotoxic effects, leading to prolonged inhibition of cellular functions . Its degradation products may also contribute to its overall activity and toxicity.
Dosage Effects in Animal Models
The effects of 9-β-D-Arabinofuranosyl-2-fluorohypoxanthine vary with different dosages in animal models. At lower doses, the compound exhibits anti-tumor activity without significant toxicity . Higher doses can lead to adverse effects, including bone marrow suppression and gastrointestinal toxicity . These threshold effects highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
9-β-D-Arabinofuranosyl-2-fluorohypoxanthine is involved in several metabolic pathways. It is phosphorylated by deoxycytidine kinase to form its active triphosphate form, which is then incorporated into DNA . The compound also interacts with adenosine deaminase, leading to the accumulation of toxic metabolites . These interactions affect metabolic flux and can alter metabolite levels within cells.
Transport and Distribution
The transport and distribution of 9-β-D-Arabinofuranosyl-2-fluorohypoxanthine within cells and tissues are mediated by various transporters and binding proteins . The compound is taken up by nucleoside transporters and distributed to different cellular compartments. Its localization and accumulation can influence its activity and toxicity, with higher concentrations leading to more pronounced effects .
Subcellular Localization
9-β-D-Arabinofuranosyl-2-fluorohypoxanthine is localized to specific subcellular compartments, including the nucleus and mitochondria . Its activity is influenced by targeting signals and post-translational modifications that direct it to these compartments. The compound’s localization to the nucleus allows it to interfere with DNA synthesis and repair, while its presence in mitochondria can disrupt mitochondrial DNA and function .
Preparation Methods
The synthesis of 9-β-D-Arabinofuranosyl-2-fluorohypoxanthine involves the reaction of 2-fluoroadenine with arabinofuranosyl donors under specific conditions . The reaction typically requires the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
9-β-D-Arabinofuranosyl-2-fluorohypoxanthine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where specific functional groups are replaced by others.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
9-β-D-Arabinofuranosyl-2-fluorohypoxanthine has several scientific research applications:
Chemistry: It is used as a research tool to study nucleoside analogs and their chemical properties.
Biology: This compound is used to investigate cellular processes involving nucleosides and their analogs.
Industry: It is used in the production of other nucleoside analogs and related compounds.
Comparison with Similar Compounds
9-β-D-Arabinofuranosyl-2-fluorohypoxanthine is similar to other nucleoside analogs, such as:
9-β-D-Arabinofuranosyl-2-fluoroadenine: This compound is also a nucleoside analog with anti-tumor and anti-viral properties.
Fludarabine: A related compound used in the treatment of certain types of leukemia.
Properties
IUPAC Name |
9-[(2R,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-fluoro-1H-purin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN4O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H,13,14,19)/t3-,5?,6-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLSRGWIGPHHJW-VCXQEIDJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H](C([C@H](O3)CO)O)O)N=C(NC2=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675634 | |
Record name | (3xi)-2-Fluoroinosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83480-48-2 | |
Record name | (3xi)-2-Fluoroinosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the metabolic fate of 9-β-D-arabinofuranosyl-2-fluoroadenine 5'-phosphate (F-araAMP) in a biological system?
A1: Research indicates that F-araAMP undergoes rapid dephosphorylation in both mice and dogs, leading to the formation of 9-β-D-arabinofuranosyl-2-fluoroadenine (F-araA). [, ] This dephosphorylation occurs quickly, with initial half-lives in serum ranging from 0.7 to 9 minutes depending on the dose and species. [, ] Further metabolism includes the deamination of F-araA, resulting in the formation of 9-β-D-arabinofuranosyl-2-fluorohypoxanthine (F-araHx). [, ] Interestingly, the rate of deamination to F-araHx appears to be faster in dogs compared to mice. [] These findings highlight the dynamic metabolism of F-araAMP and the formation of key metabolites like F-araHx.
Q2: Is 9-β-D-arabinofuranosyl-2-fluorohypoxanthine found in both plasma and tissues after F-araAMP administration?
A2: Yes, following F-araAMP administration, 9-β-D-arabinofuranosyl-2-fluorohypoxanthine (F-araHx) has been detected in both plasma and various tissues. [, ] While F-araA is the primary metabolite observed, F-araHx consistently appears as a secondary metabolite. [, ] This suggests that the deamination pathway leading to F-araHx formation is active in these systems.
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